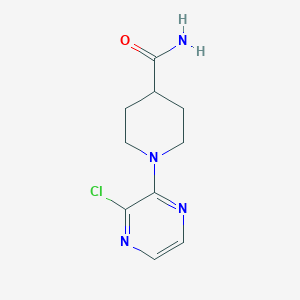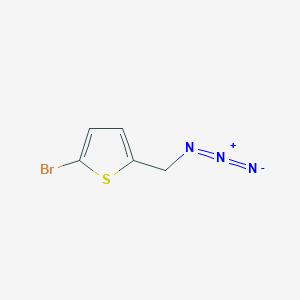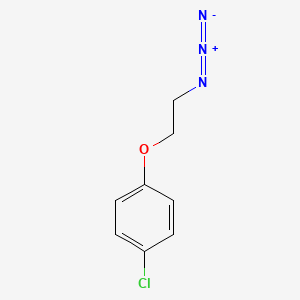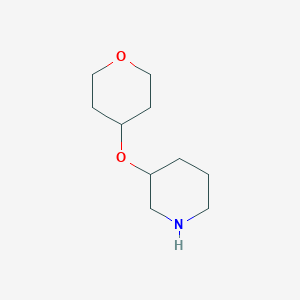
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound “5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. The cyclopropyl group has an empirical formula of C3H5 and forms chemical bonds from each of the three carbons to both of the other two . The isoxazole ring is a five-membered heterocyclic moiety .Scientific Research Applications
Chemical Synthesis and Derivative Applications
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, as a derivative of oxazole, plays a significant role in the synthesis of biologically active compounds and the development of pharmaceuticals. Research on oxazole derivatives has shown their importance in creating peptidomimetics, HSP90 inhibitors, and various other biologically active molecules. For instance, a study by Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, employing oxazole derivatives to create triazole-based scaffolds with potential biological activities, including acting as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Another example includes research by Prokopenko et al. (2010), where derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized, showcasing the versatility of oxazole compounds in creating functional derivatives for further chemical transformations (Prokopenko et al., 2010).
Advanced Synthesis Techniques
Innovative synthetic approaches have been developed for oxazole derivatives, demonstrating the breadth of chemical methodologies applicable to these compounds. Zhong et al. (2012) reported a novel synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts, indicating the utility of oxazole derivatives in organic synthesis and the potential for creating diverse chemical libraries (Zhong et al., 2012).
Applications in Drug Discovery and Development
Oxazole derivatives, including this compound, have found applications in drug discovery and development. Their utility in synthesizing compounds with potential pharmacological properties underscores the importance of oxazole derivatives in medicinal chemistry. For example, Wong et al. (2015) explored the electrophilic bromocyclization of cyclopropylmethyl amides, leading to oxazolines and oxazines with good yields and excellent diastereoselectivity, highlighting the role of oxazole derivatives in synthesizing new pharmaceuticals (Wong et al., 2015).
properties
IUPAC Name |
5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHASALJQXUACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



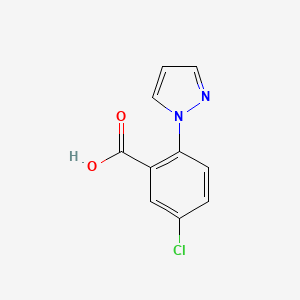
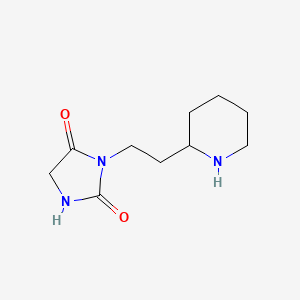

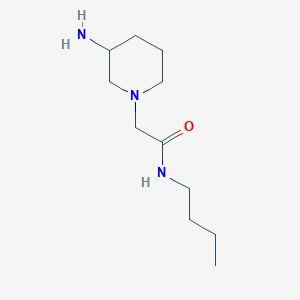
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)

